2-Oxo-3,3-diphenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3,3-diphenylpropanoic acid: is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.26 g/mol It is characterized by the presence of two phenyl groups attached to a propanoic acid backbone, with a keto group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3,3-diphenylpropanoic acid typically involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by oxidation. One common method is the Claisen-Schmidt condensation, where benzaldehyde and acetophenone are reacted in the presence of a strong base like sodium hydroxide to form chalcone. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-hydroxy-3,3-diphenylpropanoic acid.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-Oxo-3,3-diphenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-3,3-diphenylpropanoic acid is not well-documented. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The keto group may participate in nucleophilic addition reactions with biological nucleophiles, while the phenyl groups may facilitate binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
2-Oxo-3-phenylpropanoic acid (Phenylpyruvic acid): Lacks one phenyl group compared to 2-Oxo-3,3-diphenylpropanoic acid.
3,3-Diphenylpropanoic acid: Lacks the keto group at the second carbon position.
Uniqueness: this compound is unique due to the presence of both a keto group and two phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
4834-67-7 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-oxo-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C15H12O3/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,17,18) |
InChI Key |
VDIDZYZFFJPJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.